N-(4-chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide

Overview

Description

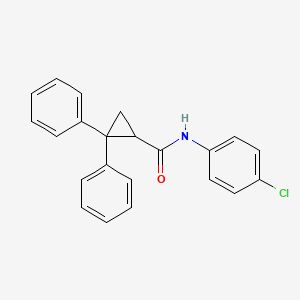

N-(4-chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide is an organic compound characterized by a cyclopropane ring substituted with a carboxamide group and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with diphenylcyclopropane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(4-chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide: Characterized by the presence of a chlorophenyl group.

N-(4-bromophenyl)-2,2-diphenylcyclopropane-1-carboxamide: Similar structure but with a bromine atom instead of chlorine.

N-(4-methylphenyl)-2,2-diphenylcyclopropane-1-carboxamide: Contains a methyl group instead of chlorine.

Uniqueness

This compound is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, making this compound distinct from its analogs.

Biological Activity

N-(4-chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of a chlorophenyl group and two phenyl substituents on a cyclopropane ring, suggests unique reactivity and interaction profiles with biological systems.

Chemical Structure

The molecular formula for this compound is C18H18ClN. The structural representation can be summarized as follows:

Biological Activity Overview

Research indicates that compounds within the cyclopropane family often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chlorophenyl group in this compound may enhance its biological efficacy due to the electron-withdrawing nature of chlorine, which can influence the compound's interaction with various biological targets.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, preliminary studies suggest potential interactions with:

- Enzymatic pathways : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor binding : The structural features allow for potential binding to various receptors, influencing signaling pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The findings are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus.

Anti-inflammatory Effects

In vitro studies evaluated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a dose-dependent reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting that this compound may modulate inflammatory responses.

Anticancer Activity

A notable study focused on the anticancer properties of this compound against various cancer cell lines. The results are outlined in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

| HeLa (cervical cancer) | 12 |

The IC50 values indicate that the compound possesses significant anticancer activity, particularly against breast cancer cells.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO/c23-18-11-13-19(14-12-18)24-21(25)20-15-22(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSMHWYVQYEFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385394 | |

| Record name | N-(4-Chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5216-72-8 | |

| Record name | N-(4-Chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.